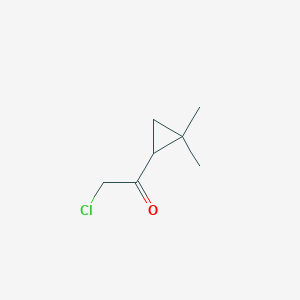

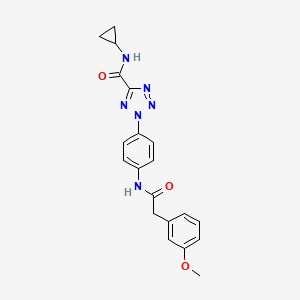

![molecular formula C18H29ClN2O2 B2564059 N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride CAS No. 2418680-80-3](/img/structure/B2564059.png)

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide; hydrochloride is a chemical compound that has been extensively researched for its potential use in the field of medicine. This compound is also known by its abbreviated name, A-836,339. It is a selective cannabinoid receptor type 2 (CB2) agonist, which means that it binds to CB2 receptors in the body and triggers a response.

Scientific Research Applications

Asymmetric Synthesis and Chemical Transformations

Research in the field of asymmetric synthesis and chemical transformations provides insight into methods for creating amino acids and other derivatives from various starting materials, demonstrating the versatility of chemical compounds in the synthesis of biologically relevant molecules. For instance, Oppolzer, Tamura, and Deerberg (1992) explored the asymmetric synthesis of α‐amino acids and α‐N‐hydroxyamino acids from N‐Acylbornane‐10,2‐sultams, showcasing a practical approach to synthesizing diastereoisomerically pure, crystalline N-hydroxyamino-acid derivatives, which were further converted into various amino acids (Oppolzer, Tamura, & Deerberg, 1992).

Enzymatic Studies and Isotope Effects

The N-demethylation of tertiary amines was studied by Abdel-Monem (1975), revealing insights into the enzymatic processes involved and highlighting the significance of kinetic isotope effects in biochemical reactions. This research can help understand the metabolic pathways and transformations of similar compounds (Abdel-Monem, 1975).

Chemical Reactivity and Applications

Studies by Coutts and Southcott (1990) on the conversion of phenols to primary and secondary aromatic amines via a Smiles rearrangement provide insights into the chemical reactivity and potential applications of phenolic compounds in synthesizing anilines and related structures, which are crucial in pharmaceuticals and dyestuffs (Coutts & Southcott, 1990).

Polymer and Material Science

In polymer and material science, the synthesis of water-soluble aminoaryloxy-methylamino cosubstituted polyphosphazenes by Gwon (2001) showcases the potential of incorporating amino-functional groups into polymers for the development of biologically active carrier materials. This research underscores the importance of functional polymers in medical applications and drug delivery systems (Gwon, 2001).

properties

IUPAC Name |

N-[(1-aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O2.ClH/c1-17(2,22-15-10-6-5-7-11-15)16(21)20-14-18(19)12-8-3-4-9-13-18;/h5-7,10-11H,3-4,8-9,12-14,19H2,1-2H3,(H,20,21);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMIYJXZSNJVPGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NCC1(CCCCCC1)N)OC2=CC=CC=C2.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

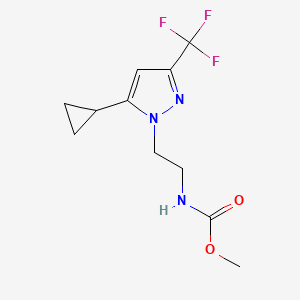

![3-Methyl-2-[(4-methylphenyl)methyl]-1-(2-morpholin-4-ylethylamino)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563979.png)

![2,2-Dimethyl-3-[1-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)piperidin-3-yl]propanamide](/img/structure/B2563981.png)

![5-{2-Hydroxy-3-[(4-methylphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2563982.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydrofuran-3-carboxamide](/img/structure/B2563984.png)

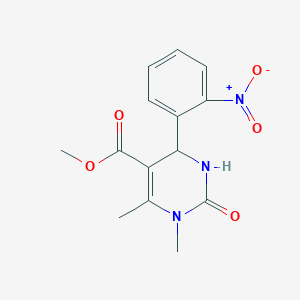

![Methyl 4-[9-chloro-2-(2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]benzoate](/img/structure/B2563987.png)

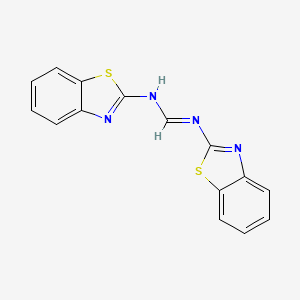

![(Z)-1-(3-((3-ethyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B2563990.png)

![N-Methyl-N-[2-oxo-2-[[(1R)-1-(1,2,3,4-tetrahydronaphthalen-1-yl)ethyl]amino]ethyl]prop-2-enamide](/img/structure/B2563993.png)

![4-[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2563995.png)

![N-(4-butylphenyl)-2-((3-(4-nitrophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2563997.png)